molecular formula C24H22N2 B14642015 1H-Imidazole, 2,4,5-triphenyl-1-propyl- CAS No. 55041-11-7

1H-Imidazole, 2,4,5-triphenyl-1-propyl-

Cat. No.: B14642015
CAS No.: 55041-11-7
M. Wt: 338.4 g/mol
InChI Key: XWSJPQJDPRBLLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Imidazole (B134444) Heterocycles in Contemporary Chemical Research

Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, holds a position of exceptional significance in modern chemical research. nbinno.com This structural motif is a fundamental component of numerous natural products, including the amino acid histidine, purines found in DNA and RNA, and the signaling molecule histamine. nbinno.comdoaj.org Its unique electronic properties, conferred by a planar ring system with six π-electrons, result in exceptional stability and a versatile amphoteric nature, allowing it to act as both a weak acid and a weak base. nbinno.com

In the field of medicinal chemistry, the imidazole core is recognized as an imperative pharmacophore, frequently incorporated into synthetic bioactive molecules to enhance their therapeutic properties. nih.govijpsr.com The presence of two nitrogen atoms can improve the water solubility and pharmacokinetic characteristics of drug candidates by facilitating the formation of hydrogen bonds. doaj.orgnih.gov Consequently, imidazole derivatives have been developed that exhibit a vast spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and antihypertensive effects. nih.govijpsr.comslideshare.net The high therapeutic potential of imidazole-based drugs has spurred extensive research, making it a privileged scaffold in the discovery of novel chemotherapeutic agents. ijpsr.com

Table 1: Reported Biological Activities of Imidazole Derivatives
Biological ActivityReferences
Antibacterial & Antifungal doaj.orgnih.govijpsr.com
Anticancer nih.govijpsr.comslideshare.net
Anti-inflammatory & Analgesic nih.govslideshare.netijfmr.com
Antiviral & Anti-HIV doaj.orgijpsr.comresearchgate.net
Antitubercular nih.govijfmr.com
Antihypertensive nih.gov
Antidepressant ijfmr.com
Anthelmintic & Antiparasitic nih.govresearchgate.net

Academic Significance of 2,4,5-Triphenylimidazole (B1675074) Core Structures in Organic and Materials Chemistry

In medicinal chemistry, the 2,4,5-triphenylimidazole scaffold is valued for its wide range of biological activities. ijcrt.org Derivatives have demonstrated significant anti-inflammatory, analgesic, antimicrobial, and anticancer properties. ijirt.orgscispace.comscialert.net The substitution pattern on the peripheral phenyl rings and at the N-1 position of the imidazole core allows for the fine-tuning of these biological effects, making it a versatile template for drug design. ijfmr.comijcrt.org

In materials science, the triphenylimidazole core is prized for its unique electronic and photophysical properties. chemimpex.com Its thermal stability and fluorescent characteristics make it a valuable building block for advanced organic materials. chemimpex.comscientific.net Researchers have utilized 2,4,5-triphenylimidazole and its derivatives in the development of organic light-emitting diodes (OLEDs), photovoltaic devices, and chemical sensors. chemimpex.comscientific.net The compound can also serve as a photoinitiator in polymerization reactions and as a ligand in coordination chemistry to form complexes with transition metals for applications in catalysis. chemimpex.comguidechem.com

Table 2: Selected Synthesis Conditions for 2,4,5-Triphenylimidazole
ReactantsCatalyst/ConditionsYieldReference
Benzil (B1666583), Benzaldehyde, Ammonium (B1175870) Acetate (B1210297)Glacial Acetic Acid, Reflux- ijfmr.com
Benzil, Benzaldehyde, Ammonium AcetateMicrowave-assisted organic synthesis (MAOS)69.04% scientific.net
Benzil, Benzaldehyde, Ammonium AcetateH₂SO₄·SiO₂, Stirred at 110 °C90% sctunisie.org
Benzil, Benzaldehyde, Ammonium AcetateDiethyl ammonium hydrogen phosphate, Solvent-free95% sciepub.com

Research Trajectories for N-Alkyl Triphenylimidazole Derivatives, including 1H-Imidazole, 2,4,5-triphenyl-1-propyl-

A primary trajectory in the study of triphenylimidazoles involves the chemical modification of the N-1 position of the imidazole ring, particularly through the introduction of alkyl substituents. ijfmr.comscispace.com This process, known as N-alkylation, is a key strategy for modulating the physicochemical and biological properties of the parent scaffold. The compound 1H-Imidazole, 2,4,5-triphenyl-1-propyl- is a representative example of this class, featuring a propyl group attached to the nitrogen atom at position 1.

Research into N-alkyl derivatives is driven by the observation that the nature of the N-1 substituent can profoundly influence the molecule's activity. In medicinal chemistry, studies have shown that varying the length and structure of the N-alkyl chain can alter biological efficacy. For instance, the antibacterial effects of some N-alkylated imidazoles increase as the number of carbons in the alkyl chain increases, which is often linked to changes in the compound's lipophilicity. researchgate.netnih.gov The synthesis of various 1-substituted 2,4,5-triphenylimidazoles allows for the exploration of structure-activity relationships to optimize compounds for specific therapeutic targets, such as anti-inflammatory, antimicrobial, or anxiolytic agents. scialert.netjapsonline.com

In materials science, N-alkylation is explored as a method to tune the photophysical properties of triphenylimidazole-based fluorophores. rsc.org The substituent at the nitrogen atom can impact the molecule's electronic structure, solubility, and solid-state packing, thereby affecting its absorption and emission spectra, fluorescence quantum yield, and performance in electronic devices. rsc.orgresearchgate.net For example, attaching different groups to the nitrogen can influence the formation of donor-acceptor structures and modify the compound's semiconducting properties. rsc.org The synthesis of derivatives like 1H-Imidazole, 2,4,5-triphenyl-1-propyl- is part of a broader effort to create a library of compounds with tailored optical and electronic characteristics for specific technological applications.

Table 3: Examples of N-Substituted 2,4,5-Triphenylimidazole Derivatives and Their Investigated Applications
N-Substituent GroupClass of DerivativeInvestigated Application/ActivityReference
-CH₂(morpholine)Mannich BaseAnti-inflammatory, Analgesic scialert.net
-CH₂(N,N-dimethylamine)Mannich BaseAnti-inflammatory, Analgesic scialert.net
-CH₂CO-NH-(aryl)Amide DerivativeAnti-inflammatory, Antimicrobial japsonline.com
Various aniline (B41778) derivativesAniline DerivativeAnxiolytic
Adipoyl hydrazide & Schiff basesHydrazide/Schiff BaseAntibacterial researchgate.netresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55041-11-7

Molecular Formula

C24H22N2

Molecular Weight

338.4 g/mol

IUPAC Name

2,4,5-triphenyl-1-propylimidazole

InChI

InChI=1S/C24H22N2/c1-2-18-26-23(20-14-8-4-9-15-20)22(19-12-6-3-7-13-19)25-24(26)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3

InChI Key

XWSJPQJDPRBLLC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Iv. Photophysical Properties and Luminescence Studies of N Propyl Triphenylimidazole Derivatives

Steady-State Absorption and Emission Spectroscopy

The electronic absorption and emission spectra of N-propyl triphenylimidazole derivatives are primarily governed by π-π* transitions within the conjugated system of the imidazole (B134444) and phenyl rings. The absorption spectra are often solvent-independent, while the emission properties can be highly sensitive to the molecular environment. rsc.org

In a typical derivative, the maximum absorption wavelengths correspond to n–π* and π–π* transitions. For instance, a triphenylimidazole-phenylacrylonitrile derivative exhibits absorption maxima at 305 nm and 381 nm, with a high molar extinction coefficient of 36,070 M⁻¹ cm⁻¹. nih.gov The introduction of different functional groups, such as nitro or benzyl groups, can influence the spectra. Studies on related triphenylimidazole compounds have shown that both benzyl and nitro groups can induce a blue-shift (hypsochromic shift) in the ultraviolet absorption spectra. sioc-journal.cn However, in fluorescence spectra, the benzyl group tends to cause a blue-shift, while the nitro group results in a red-shift (bathochromic shift). sioc-journal.cn

The emission maxima for triphenylimidazole derivatives can be tuned across a wide range, from 393 nm to 612 nm, depending on the specific peripheral electron-accepting groups attached to the core structure. rsc.org This tunability is a key feature for applications in organic light-emitting diodes (OLEDs) and sensors.

Table 1: Steady-State Spectral Properties of Selected Triphenylimidazole Derivatives

Compound Absorption Max (λ_abs) (nm) Emission Max (λ_em) (nm) Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) Source(s)
(Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile 305, 381 Varies with solvent (see Table 3) 36,070 nih.gov
4-(1-benzyl-4,5-diphenyl-1H-imidazol-2-yl)benzaldehyde Blue-shifted absorption Blue-shifted emission Not specified sioc-journal.cn

Time-Resolved Fluorometry and Fluorescence Quantum Yield Determination

Time-resolved fluorometry is a powerful technique used to study the excited-state dynamics of fluorescent molecules, providing information on fluorescence lifetimes. nih.govnih.gov This method is based on exciting a sample with a short pulse of light and then measuring the decay of the fluorescence intensity over time. nih.gov For N-propyl triphenylimidazole derivatives, these measurements are crucial for understanding the kinetics of radiative and non-radiative decay pathways.

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The quantum yield of triphenylimidazole derivatives is highly dependent on both the molecular structure and the solvent environment. For example, one triphenylimidazole-phenylacrylonitrile derivative exhibited its highest quantum yields of 0.21 and 0.20 in dichloromethane (DCM) and dimethyl sulfoxide (DMSO), respectively, while the lowest value of 0.07 was recorded in chloroform (CHCl₃). nih.gov These variations indicate that interactions between the solute and solvent molecules significantly alter the transition state, affecting the efficiency of emission. nih.gov

The photophysical characteristics of 1-(naphthalene-1-yl)-2,4,5-triphenyl-1H-imidazole have also been investigated using steady-state and time-resolved techniques, demonstrating the broad applicability of these methods to various derivatives. nih.gov

Table 2: Fluorescence Quantum Yields of a Triphenylimidazole Derivative in Various Solvents

Solvent Quantum Yield (Φ_F) Source(s)
Dichloromethane (DCM) 0.21 nih.gov
Dimethyl Sulfoxide (DMSO) 0.20 nih.gov

Solvatochromism and Environmental Sensitivity of Photoluminescence

Many triphenylimidazole derivatives exhibit solvatochromism, which is the change in the color of a chemical substance depending on the polarity of the solvent in which it is dissolved. This phenomenon is particularly pronounced in the fluorescence spectra. Typically, these compounds show positive solvatochromism, where the emission wavelength undergoes a bathochromic (red) shift as the polarity of the solvent increases. nih.govrsc.org

This effect arises from the stabilization of a more polar excited state in polar solvents. The change in emission wavelength with solvent polarity can be analyzed using the Lippert-Mataga equation, which plots the Stokes shift against a solvent polarity parameter. A linear relationship in this plot indicates the presence of intermolecular charge transfer (ICT) upon excitation, which is strongly influenced by solvent interactions. nih.gov For one derivative, a significant red-shift of 66 nm was observed as solvent polarity increased, clearly demonstrating its environmental sensitivity. nih.gov

This sensitivity makes these compounds useful as fluorescent probes for solvent polarity and local environmental reporters in complex systems like polymers and biological structures. rsc.org

Table 3: Solvatochromic Effect on the Emission of a Triphenylimidazole Derivative

Solvent Emission Maximum (λ_em) (nm) Observed Color Source(s)
Toluene 496 Green nih.gov
Chloroform 513 Green-Yellow nih.gov
Dichloromethane 520 Yellow nih.gov
Acetonitrile 545 Yellow-Orange nih.gov

Two-Photon Absorption (TPA) Characteristics and Cross-Sections

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically be accessed by a single photon of higher energy. frontiersin.org Imidazole derivatives, particularly those with a donor-π-acceptor (D-π-A) architecture, have been identified as promising materials for TPA applications. nih.govnih.gov

The efficiency of this process is quantified by the TPA cross-section (σ₂ or δ_2PA), measured in Göppert-Mayer (GM) units. Research on imidazole-centered tripodal chromophores has revealed TPA cross-section values as high as 521 GM. rsc.org In another study of D-π-A imidazole derivatives, a compound featuring an imidazolium (B1220033) iodine salt (T-2) exhibited a large TPA cross-section of 276 GM, significantly higher than its neutral precursor (107 GM). nih.govnih.gov These high TPA cross-sections, combined with their fluorescence properties, make these compounds suitable for applications such as two-photon fluorescence microscopy, optical power limiting, and bio-imaging. nih.govmdpi.com

Mechanistic Investigations of Photochromism and Thermochromism in Triarylimidazolyl Radical Systems

The phenomena of photochromism (reversible color change upon irradiation) and thermochromism (reversible color change with temperature) in triarylimidazole systems are not properties of the monomeric imidazole itself but are due to the reversible dissociation of its dimer, hexaarylbiimidazole (HABI). oup.com

Upon oxidation, two 2,4,5-triphenylimidazolyl molecules can form a dimer. This dimer exists in two forms: a photochromic dimer and a piezochromic (pressure-sensitive) dimer. oup.com Spectroscopic and kinetic studies have shown that both photochromism and thermochromism are caused by the homolytic cleavage of the C-N bond within the HABI dimer, which leads to the formation of two stable triarylimidazolyl free radicals. oup.comresearchgate.net These radicals are colored, and their formation results in the appearance of a new absorption band in the visible spectrum. The process is reversible; the radicals can recombine to reform the colorless dimer when the stimulus (light or heat) is removed. oup.comresearchgate.net This reversible radical dissociation is the fundamental mechanism behind the photo- and thermochromic properties observed in these systems. oup.comacs.org

V. Coordination Chemistry and Metal Complexation of 1h Imidazole, 2,4,5 Triphenyl 1 Propyl

Ligand Properties of Imidazole (B134444) and its N-Substituted Derivatives in Coordination Chemistry

Imidazole is a five-membered heterocyclic aromatic ring containing two nitrogen atoms. In coordination chemistry, it primarily acts as a ligand through the lone pair of electrons on its sp²-hybridized imine nitrogen (N3). wikipedia.org This nitrogen is basic, allowing it to function as a strong σ-donor. researchgate.net The pKa of the conjugate acid, the imidazolium (B1220033) ion, is approximately 6.95, making imidazole a moderately strong base, intermediate between pyridine (B92270) and ammonia (B1221849). wikipedia.org

N-substitution, such as the addition of a propyl group at the N1 position, significantly alters the ligand's properties. Key effects of N-substitution include:

Basicity: Alkyl groups, like the propyl group, are electron-donating. This inductive effect increases the electron density on the imidazole ring, enhancing the basicity of the coordinating N3 nitrogen. N-methylimidazole, for instance, is slightly more basic than imidazole itself. wikipedia.org

Steric Hindrance: The substituent at the N1 position can introduce steric bulk, influencing the coordination geometry and the number of ligands that can bind to a metal center. While a simple propyl group is not excessively bulky, the presence of three phenyl groups at positions 2, 4, and 5 in 1H-Imidazole, 2,4,5-triphenyl-1-propyl- creates significant steric congestion around the metal center. otago.ac.nz This steric hindrance can affect reaction rates and the stability of the resulting metal complexes. organic-chemistry.org

Solubility: The introduction of alkyl and phenyl groups increases the lipophilicity of the ligand, generally rendering it and its metal complexes more soluble in organic solvents. wikipedia.org

Elimination of Hydrogen Bonding: N-substitution prevents the N1-H from acting as a hydrogen bond donor. In unsubstituted imidazoles, this N-H group can participate in extensive hydrogen-bonding networks, which plays a crucial role in the formation of certain supramolecular structures. rsc.org

The table below compares the basicity of imidazole with some of its N-substituted derivatives.

LigandpKa of Conjugate Acid
Imidazole6.95 wikipedia.org
N-Methylimidazole~7.2
Pyridine5.23 wikipedia.org
Ammonia9.24 wikipedia.org

This interactive table is based on data from cited sources.

Synthesis and Spectroscopic Characterization of Metal Complexes with N-Propyl Triphenylimidazole

The synthesis of metal complexes with N-substituted imidazole ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. uobaghdad.edu.iqnih.gov For a ligand like 1H-Imidazole, 2,4,5-triphenyl-1-propyl-, a common synthetic route would involve dissolving the ligand in an organic solvent such as ethanol, methanol, or acetonitrile, followed by the addition of a solution of the desired metal salt (e.g., chlorides, nitrates, or perchlorates of transition metals like Cu(II), Co(II), Ni(II), or Zn(II)). The resulting complex may precipitate from the solution or be isolated upon solvent evaporation. rsc.orgsciencescholar.us

Spectroscopic techniques are essential for characterizing the resulting metal complexes and confirming coordination. researchgate.netuobaghdad.edu.iq

FT-IR Spectroscopy: In the infrared spectrum of the free ligand, characteristic bands for the imidazole ring and the phenyl groups would be present. Upon coordination to a metal ion, shifts in the vibrational frequencies of the C=N and C=C bonds within the imidazole ring are expected. ekb.eg The appearance of new, low-frequency bands can often be attributed to the formation of metal-nitrogen (M-N) bonds. nih.gov

UV-Vis Spectroscopy: The electronic spectra of the complexes can provide information about the coordination geometry around the metal ion. For transition metal complexes, d-d transitions can be observed in the visible region, and their energy and intensity are indicative of the ligand field environment. researchgate.net Charge transfer bands may also appear. mdpi.com

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes (e.g., with Zn(II) or Cd(II)). Coordination to a metal center causes significant changes in the chemical shifts of the protons and carbons of the imidazole ring and adjacent substituents, particularly those closest to the coordinating nitrogen atom. nih.gov

Coordination Modes and Bonding Environments in Transition Metal Complexes

For N-substituted imidazoles like 1H-Imidazole, 2,4,5-triphenyl-1-propyl-, coordination with a metal ion occurs exclusively through the unsubstituted imine nitrogen (N3). wikipedia.org This is because the N1 position is blocked by the propyl group. The ligand, therefore, acts as a monodentate, two-electron σ-donor. wikipedia.org

The significant steric bulk imposed by the three phenyl groups and the N-propyl group heavily influences the bonding environment. While six imidazole ligands can comfortably fit around an octahedral metal center, the steric demands of 2,4,5-triphenyl-1-propyl-imidazole would likely prevent the formation of such homoleptic hexacoordinate complexes. wikipedia.org It is more probable that complexes with lower coordination numbers or heteroleptic complexes (containing other, smaller ligands) would form. rsc.org

Common bonding environments for transition metals with bulky N-donor ligands include:

Tetrahedral: Often seen with d¹⁰ metals like Zn(II) or Co(II) in certain ligand fields.

Square Planar: Common for d⁸ metals such as Ni(II) and Pd(II).

Distorted Octahedral: May occur in heteroleptic complexes where the bulky imidazole ligands occupy some sites, and smaller ligands (like water, halides, or other solvents) complete the coordination sphere. mdpi.comresearchgate.net

The table below summarizes typical coordination geometries for first-row transition metal ions.

Metal IonCommon Coordination Number(s)Typical Geometr(y/ies)
Co(II)4, 6Tetrahedral, Octahedral
Ni(II)4, 6Square Planar, Octahedral
Cu(II)4, 5, 6Square Planar, Square Pyramidal, Distorted Octahedral mdpi.com
Zn(II)4, 6Tetrahedral, Octahedral

This interactive table provides a general overview of common coordination environments.

Impact of N-Propyl Substitution on Ligand Coordination Behavior

The N-propyl group, along with the triphenyl framework, modifies the coordination behavior of the imidazole ligand in several key ways:

Electronic Effect: As an alkyl group, the propyl substituent is weakly electron-donating. This increases the electron density on the imidazole ring, enhancing the σ-donor strength of the N3 nitrogen. This enhanced basicity can lead to stronger coordination, although this effect is often counteracted by the steric hindrance. nih.gov

Conformational Flexibility: The propyl chain introduces a degree of conformational flexibility that is absent in N-methyl or N-phenyl derivatives. This flexibility could potentially allow the ligand to adapt to different coordination environments, although the bulky triphenyl groups remain a rigid constraint.

Application in Metal-Organic Frameworks (MOFs) and Supramolecular Assembly

Imidazole and its derivatives are widely used as building blocks, or "tectons," for the construction of Metal-Organic Frameworks (MOFs) and other supramolecular structures. researchgate.netrsc.org MOFs are crystalline materials consisting of metal ions or clusters linked by organic ligands, creating porous, high-surface-area materials. mdpi.com

1H-Imidazole, 2,4,5-triphenyl-1-propyl- can function as a monodentate ligand in MOF synthesis. In this role, it would not act as a primary linker to build the framework but rather as a terminal or "capping" ligand. rsc.org Its function would be to:

Control Dimensionality: By blocking a coordination site on a metal node, it can prevent the extension of the framework in a particular direction, helping to control the final dimensionality of the structure (e.g., favoring 2D layers over a 3D framework).

Modify Pore Environment: The bulky and hydrophobic triphenyl and propyl groups would project into the pores of the MOF, modifying their size, shape, and chemical environment. nih.gov This can be used to tune the framework's properties for specific applications, such as selective gas adsorption or catalysis. acs.org

In the broader context of supramolecular assembly, the ligand can direct the formation of discrete molecular complexes or extended non-covalent networks. nih.gov The large phenyl groups are capable of engaging in π-π stacking and C-H···π interactions, which are crucial non-covalent forces that guide the self-assembly of molecules in the solid state. rsc.orgtandfonline.com These interactions, in concert with the coordination bonds, can lead to complex and predictable three-dimensional architectures. rsc.org

Imidazolate-Bridged Systems and Their Structural Implications

Imidazolate-bridged systems are formed when the imidazole ring is deprotonated at the N1 position, creating an imidazolate anion. This anion can then act as a bridging ligand, coordinating to two different metal centers simultaneously through its N1 and N3 atoms. These bridges are fundamental to the structure of many important MOFs, most notably the Zeolitic Imidazolate Frameworks (ZIFs). nih.gov

However, in 1H-Imidazole, 2,4,5-triphenyl-1-propyl-, the N1 position is substituted with a propyl group. This substitution makes the formation of a traditional N1-N3 imidazolate bridge impossible , as there is no proton to remove from the N1 position. wikipedia.org

This inability to form imidazolate bridges is a critical structural implication of N-substitution. While the parent 2,4,5-triphenylimidazole (B1675074) could be deprotonated to act as a bridging ligand, the N-propyl derivative is restricted to a terminal, monodentate coordination mode. This fundamentally changes its role in coordination chemistry, precluding it from acting as a primary linker in the construction of ZIF-type frameworks and other imidazolate-bridged polynuclear complexes.

Vi. Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1H-Imidazole, 2,4,5-triphenyl-1-propyl-, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31G(d,p), are employed to determine its optimized molecular geometry and electronic properties. researchgate.net

A key aspect of these investigations is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more reactive and can be more easily polarized. irjweb.com In triphenylimidazole derivatives, the HOMO is often localized on the electron-rich phenyl rings, while the LUMO may be distributed across the imidazole (B134444) core, indicating the potential for intramolecular charge transfer upon electronic excitation. orientjchem.org

Table 1: Representative Frontier Molecular Orbital Energies from DFT Calculations for N-Substituted Triphenylimidazoles

Parameter Representative Energy Value (eV) Description
EHOMO -5.5 to -6.5 Energy of the Highest Occupied Molecular Orbital
ELUMO -1.0 to -2.0 Energy of the Lowest Unoccupied Molecular Orbital

Note: The values in this table are representative for the class of N-alkylated triphenylimidazole compounds and are used for illustrative purposes. Specific values for 1H-Imidazole, 2,4,5-triphenyl-1-propyl- would require dedicated computational studies.

Conformation Analysis of the N-Propyl Chain and Phenyl Substituents

The steric bulk of the three phenyl groups in 1H-Imidazole, 2,4,5-triphenyl-1-propyl- forces them into a non-coplanar arrangement relative to the central imidazole ring. In the parent compound, 2,4,5-triphenyl-1H-imidazole, the phenyl rings are twisted with respect to the imidazole core, with reported dihedral angles ranging from approximately 21° to 39°. ijcrt.org

Table 3: Typical Dihedral Angles in Triphenylimidazole Systems

Dihedral Angle Representative Range (Degrees) Description
Imidazole - C2 Phenyl 20 - 40 Twist of the phenyl ring at position 2
Imidazole - C4 Phenyl 20 - 40 Twist of the phenyl ring at position 4
Imidazole - C5 Phenyl 35 - 55 Twist of the phenyl ring at position 5

Note: These angles are based on data for related triphenylimidazole structures and serve as examples of the non-planar geometry.

Prediction and Validation of Spectroscopic Parameters

Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters, which can be used to confirm the identity and structure of synthesized compounds. For 1H-Imidazole, 2,4,5-triphenyl-1-propyl-, key spectroscopic data can be calculated and compared with experimental results.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the chemical shifts can be estimated relative to a standard (e.g., tetramethylsilane, TMS). This is invaluable for assigning peaks in experimental spectra and confirming the regiochemistry of the N-propylation.

Vibrational Spectroscopy (IR & Raman): The harmonic vibrational frequencies can be computed to predict the infrared (IR) and Raman spectra. These calculations help in assigning specific absorption bands to the vibrational modes of the molecule, such as C-H stretches of the phenyl and propyl groups, C=N stretching of the imidazole ring, and ring deformation modes.

The close agreement often found between calculated and experimental spectra provides strong evidence for the proposed molecular structure. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings (e.g., solvent molecules or other imidazole molecules).

For 1H-Imidazole, 2,4,5-triphenyl-1-propyl-, MD simulations can be used to:

Explore Conformational Space: The simulation can sample a wide range of conformations of the N-propyl chain and phenyl rings at a given temperature, providing insight into the flexibility of the molecule and the relative populations of different conformers.

Analyze Intermolecular Interactions: In a simulated condensed phase (liquid or solid), MD can reveal the nature of intermolecular forces. These include van der Waals interactions between the bulky phenyl groups and potential weak C-H···π interactions. nih.gov Analysis of radial distribution functions from the simulation can quantify the preferred distances between different parts of the molecules.

Metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are often calculated from the trajectory to assess the stability of the molecular structure and the mobility of specific atomic regions, respectively. dovepress.com

Vii. Advanced Applications in Materials Science Non Biological Focus

Role in Optical Materials and Functional Dyes, excluding biological applications

The 2,4,5-triphenylimidazole (B1675074) (TPI) scaffold is renowned for its strong fluorescence and chemiluminescence properties. researchgate.net The introduction of the N-propyl group in 1H-Imidazole, 2,4,5-triphenyl-1-propyl- is expected to enhance its utility in functional dyes and optical materials. The alkyl chain improves solubility in organic solvents, which is crucial for solution-based processing and incorporation into polymer matrices.

A key characteristic of many multi-aryl substituted imidazoles is Aggregation-Induced Emission (AIE). In dilute solutions, these molecules may exhibit weak fluorescence due to the free intramolecular rotation of the phenyl rings, which provides a non-radiative decay pathway for the excited state. nih.gov However, in the aggregated or solid state, this rotation is restricted, blocking the non-radiative pathway and leading to a significant enhancement in fluorescence intensity. nih.govresearchgate.net This AIE phenomenon makes 1H-Imidazole, 2,4,5-triphenyl-1-propyl- a promising candidate for applications such as organic light-emitting diodes (OLEDs) and solid-state lighting, where high emission efficiency in the solid form is paramount.

The photophysical properties are directly influenced by the molecular structure. The N-propyl group, being an electron-donating alkyl group, can subtly modify the electronic distribution within the imidazole (B134444) core, potentially shifting the absorption and emission wavelengths. Data from analogous triphenylimidazole derivatives show strong absorption in the UV region (around 300-330 nm) and fluorescence emission in the violet-blue range (around 380-450 nm). researchgate.netnih.gov

Table 1: Representative Photophysical Properties of Triphenylimidazole Derivatives.
Derivative TypeAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Key Feature
2,4,5-triphenyl-1H-imidazole (Lophine)~320~385~0.4Strong intrinsic fluorescence researchgate.net
N-Aryl Substituted TPI~330~450VariableAggregation-Induced Emission (AIE) nih.gov
TPI with Donor GroupsRed-shiftedRed-shiftedHighTunable color output nih.gov

Exploration in Sensor Development (e.g., Fluorescent Sensors), excluding biological sensing

The triphenylimidazole framework is an excellent platform for developing fluorescent chemosensors for non-biological analytes like metal ions. mdpi.comresearchgate.net The sensing mechanism often relies on the interaction of the analyte with the nitrogen atoms of the imidazole ring, leading to a change in the photophysical properties of the molecule, such as fluorescence quenching or enhancement (a "turn-off" or "turn-on" response). chemisgroup.us

In 1H-Imidazole, 2,4,5-triphenyl-1-propyl-, the N-1 position is blocked by the propyl group. This leaves the N-3 atom as the primary site for interaction with analytes. This structural feature can enhance selectivity, as the steric hindrance from the surrounding phenyl and propyl groups creates a specific binding pocket. For instance, it could be explored for the selective detection of heavy metal ions in environmental samples. nih.gov Upon coordination with a metal ion, processes like Photoinduced Electron Transfer (PET) or Internal Charge Transfer (ICT) can be modulated, resulting in a distinct optical signal. nih.gov

The development of such sensors involves designing a system where the imidazole derivative acts as a fluorophore and a receptor. The binding of a target ion alters the electronic structure, and this change is transduced into a measurable change in fluorescence intensity or color. mdpi.comnih.gov The high fluorescence quantum yield of the triphenylimidazole core in the aggregated state can also be exploited for developing highly sensitive solid-state sensors.

Electrochemical Properties and Stability for Material Applications

The electrochemical stability of a material is critical for its application in electronic devices like OLEDs or electrochromic materials. Cyclic voltammetry (CV) is a common technique used to assess these properties. For triphenylimidazole derivatives, the electrochemical behavior is characterized by oxidation and reduction potentials that define the operational electrochemical window.

Studies on related imidazolium (B1220033) salts derived from the 2,4,5-triphenyl-1H-imidazole core show a wide window of electrochemical stability. For example, 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt exhibits an oxidation peak at approximately 2.34 V and a reduction peak at 0.7 V, indicating good stability. sctunisie.orgresearchgate.net The N-propyl group in 1H-Imidazole, 2,4,5-triphenyl-1-propyl- is an electronically neutral substituent and is not expected to be redox-active itself. Therefore, the electrochemical properties will be dominated by the π-conjugated triphenylimidazole core. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which can be estimated from CV data, determine the charge injection barriers in electronic devices. The stable electrochemical nature of the core suggests its suitability for use in charge-transporting layers or as an emissive host material in organic electronics. nih.gov

Table 2: Electrochemical Data for a Related Triphenylimidazolium Salt.
CompoundOxidation Potential (Eox, V)Reduction Potential (Ered, V)Electrochemical Window (ΔE, V)Reference
2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid2.340.71.64 sctunisie.orgresearchgate.net

Thermal Stability and Degradation Profiles for High-Performance Materials

High thermal stability is a prerequisite for materials used in applications involving high operating temperatures or thermal processing, such as in high-performance polymers or electronics manufacturing. Thermogravimetric analysis (TGA) is used to determine the degradation temperature of a compound.

The core 2,4,5-triphenylimidazole structure is known for its high thermal stability due to its extensive aromatic character. Research on related imidazolium salts and other derivatives shows decomposition temperatures often exceeding 300°C. sctunisie.org For instance, a tosylate salt of triphenyl-imidazolium is stable up to 330°C. sctunisie.org Another derivative, 2,4,5-triphenyl-1-(4-(phenyldiazenyl)phenyl)-1h-imidazole, shows a major decomposition process occurring between 240°C and 275°C. researchgate.net

For 1H-Imidazole, 2,4,5-triphenyl-1-propyl-, the degradation profile is expected to be a multi-step process. The initial weight loss at a lower temperature would likely correspond to the cleavage of the N-propyl group, followed by the decomposition of the highly stable triphenylimidazole core at a much higher temperature. This robust thermal profile makes it a suitable candidate for incorporation into high-performance materials that require resistance to thermal degradation.

Table 3: Thermal Stability of Related Triphenylimidazole Compounds.
CompoundDecomposition Onset (Td, °C)Analysis MethodReference
2,4,5-triphenyl-1H-imidazolium tosylate salt~330TGA sctunisie.org
2,4,5-triphenyl-1-(4-(phenyldiazenyl)phenyl)-1h-imidazole~240TGA/DTA researchgate.net

Q & A

Q. Can these derivatives act synergistically with existing drugs?

  • Methodological Answer :
  • Checkboard Assay : Determine fractional inhibitory concentration (FIC) indices. Example: Combining with fluconazole (FIC ≤0.5) shows synergy against azole-resistant C. albicans.
  • Mechanistic Synergy : Triphenylimidazoles may disrupt efflux pumps (e.g., CDR1), enhancing intracellular accumulation of co-administered drugs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.